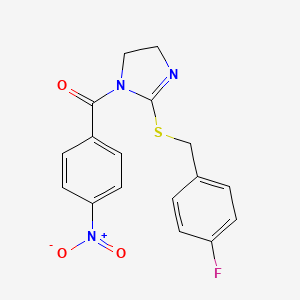

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone

Description

The compound "(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone" features a 4,5-dihydroimidazole core substituted with a 4-fluorobenzylthio group at position 2 and a 4-nitrophenyl methanone at position 1. Though direct bioactivity data for this compound is absent in the provided evidence, structurally analogous imidazole and triazole derivatives are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-14-5-1-12(2-6-14)11-25-17-19-9-10-20(17)16(22)13-3-7-15(8-4-13)21(23)24/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGWABLGMGNZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Nitrophenyl Group: The final step involves the acylation of the imidazole-thioether intermediate with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole ring, which is known to interact with biological targets.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. The nitrophenyl group can be modified to enhance binding affinity and selectivity.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the fluorobenzyl and nitrophenyl groups.

Mechanism of Action

The mechanism of action of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme function. The nitrophenyl group may enhance binding through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

- IR Spectroscopy: Thione (C=S) stretching vibrations in analogs appear at ~1247–1255 cm⁻¹, consistent with the target compound’s expected tautomeric form (thione > thiol) .

- NMR Data: The 4-nitrophenyl group in the target compound would show deshielded aromatic protons (δ 8.2–8.5 ppm) in ¹H-NMR, distinct from the 3-trifluoromethyl group’s upfield-shifted signals (δ 7.6–7.9 ppm) in ’s analog .

Research Implications and Gaps

Synthetic Optimization: The target compound’s dihydroimidazole core may require modified reaction conditions (e.g., lower temperature) to prevent ring oxidation, a common issue in imidazole alkylation .

Bioactivity Screening: Prioritize assays for COX-2 inhibition and antimicrobial activity, given the structural similarities to active analogs .

SAR Studies: Systematic substitution of the 4-fluorobenzylthio group with bulkier or polar moieties (e.g., hydroxyl, amino) could elucidate steric and electronic effects on target binding .

Biological Activity

Overview

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone is a synthetic organic molecule that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including an imidazole ring, a thioether group, and a ketone moiety. The molecular formula is with a molecular weight of approximately 318.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.38 g/mol |

| CAS Number | 4618459 |

Synthesis

The synthesis typically involves several steps:

- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

- Thioether Formation : Introduction of the thioether group via nucleophilic substitution reactions.

- Ketone Formation : Acylation using phenylacetyl chloride under Friedel-Crafts conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The unique structure allows it to bind effectively to active sites, potentially inhibiting enzyme activity or modulating receptor functions.

Therapeutic Potential

Research indicates that the compound may serve as a biochemical probe in various biological processes. Its interactions with proteins and enzymes suggest potential applications in drug development, particularly in targeting specific pathways involved in disease mechanisms.

Case Studies and Research Findings

- Antimicrobial Activity : Studies have shown that compounds similar in structure exhibit significant antimicrobial properties against various pathogens. For instance, thiazole derivatives have demonstrated effectiveness comparable to standard antibiotics like norfloxacin .

- GABA-A Receptor Modulation : Related imidazole compounds have been identified as positive allosteric modulators of the GABA-A receptor, suggesting potential neuropharmacological applications .

- Cytotoxicity Studies : Various derivatives have undergone cytotoxicity testing against cancer cell lines, revealing promising results that warrant further investigation into their anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.